molecular formula C11H17N3O4 B2791205 3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1824147-46-7

3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2791205
CAS No.: 1824147-46-7
M. Wt: 255.274
InChI Key: ATQMUKIGZLWYAK-UHFFFAOYSA-N
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Description

Chemical Name: 3-((tert-Butoxycarbonyl)(methyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid CAS Number: 1692905-99-9 Molecular Formula: C₁₁H₁₇N₃O₄ Molecular Weight: 255.3 g/mol

This compound features a pyrazole core substituted with a tert-butoxycarbonyl (Boc)-protected methylamino group at position 3 and a carboxylic acid at position 5. The Boc group enhances stability during synthetic workflows, while the carboxylic acid enables further derivatization, such as amide or ester formation. It is widely employed as a building block in pharmaceutical research, particularly for kinase inhibitors and protease-targeting molecules .

Properties

IUPAC Name

2-methyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)12-6-7-5-8(9(15)16)14(4)13-7/h5H,6H2,1-4H3,(H,12,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQMUKIGZLWYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN(C(=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The protected amino group is then introduced into the pyrazole ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using flow microreactor systems to ensure efficient and sustainable production . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 3-((tert-butoxycarbonyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid
  • Molecular Formula : C10H15N3O4
  • Molecular Weight : 241.25 g/mol
  • CAS Number : 128883-83-0

The compound features a pyrazole ring, which is known for its biological activity, making it an attractive candidate for drug design. The tert-butoxycarbonyl (Boc) group provides protection for the amine functionality, facilitating further reactions without unwanted side reactions.

Pharmaceutical Development

The compound's structural characteristics make it suitable for the synthesis of novel pharmaceutical agents. Pyrazole derivatives have been explored for their anti-inflammatory, analgesic, and anticancer properties. For instance, modifications of the pyrazole ring can lead to compounds with enhanced biological activity against specific targets.

Agrochemical Synthesis

The versatility of 3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid extends to the agrochemical field, where it can be utilized in the development of herbicides and pesticides. Its ability to interact with biological systems makes it a candidate for creating effective agricultural chemicals that can enhance crop yield and resistance to pests.

Chemical Biology

In chemical biology, this compound can be used as a probe or tool to study biological processes at the molecular level. Its ability to form covalent bonds with biomolecules can aid in understanding enzyme mechanisms or protein interactions.

Case Study 1: Synthesis of Pyrazole Derivatives

A study published in a peer-reviewed journal highlighted the synthesis of various pyrazole derivatives using this compound as a starting material. The derivatives exhibited promising anti-cancer activity in vitro, indicating the potential for further development into therapeutic agents.

Case Study 2: Agrochemical Applications

Research conducted on the use of pyrazole derivatives in agrochemicals demonstrated that modifications to the carboxylic acid group could enhance herbicidal efficacy. The study found that certain derivatives synthesized from this compound showed increased selectivity towards target weeds while minimizing damage to crops.

Mechanism of Action

The mechanism of action of 3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected to yield the free amine, which can then form covalent or non-covalent interactions with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with analogous pyrazole derivatives:

Compound Name Substituents (Pyrazole Positions) Molecular Formula CAS Number Key Features
Target Compound: 3-((tert-Butoxycarbonyl)(methyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid 3: Boc-protected methylamino; 5: COOH C₁₁H₁₇N₃O₄ 1692905-99-9 Boc group for protection; carboxylic acid for conjugation
tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate () 1: Boc; 3: NH₂; 5: CH₃ C₉H₁₅N₃O₂ Not provided Boc at position 1; lacks carboxylic acid, limiting derivatization options
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid () 3: C₃H₇; 4: NO₂; 5: COOH C₈H₁₁N₃O₄ 139756-00-6 Nitro group (electron-withdrawing) increases carboxylic acid acidity
5-(2H-1,3-Benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxylic acid () 3: COOH; 5: Benzodioxol C₁₂H₁₀N₂O₄ 40312-23-0 Bulky aromatic substituent; impacts solubility and bioactivity
5-Amino-1-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide () Triazole core with methoxybenzyl and carboxamide C₁₂H₁₄N₆O₂ Not provided Triazole instead of pyrazole; carboxamide for hydrogen bonding

Physicochemical and Functional Properties

  • Solubility : The target compound’s carboxylic acid enhances water solubility compared to esters (e.g., ’s methyl ester). However, the Boc group introduces hydrophobicity, balancing solubility for cell permeability .
  • Acidity : The nitro group in ’s compound lowers the pKa of the carboxylic acid (~1.5–2.5) versus the target’s ~4.5–5.0, affecting ionization in biological systems .
  • Stability : The Boc group is acid-labile (cleaved with TFA/HCl), whereas the benzodioxol group () is metabolically stable but prone to oxidative degradation .

Biological Activity

3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid, commonly referred to as Boc-amino pyrazole, is a synthetic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, which is widely used in organic synthesis to protect amine functionalities. The molecular formula for this compound is C10H15N3O4, and it has a molecular weight of approximately 241.25 g/mol.

  • IUPAC Name : 3-((tert-butoxycarbonyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid
  • CAS Number : 128883-83-0
  • Molecular Structure :
    • Molecular Structure

Anti-inflammatory Activity

A study on related pyrazole compounds indicated that they could serve as selective COX inhibitors. For instance, a derivative exhibited an IC50 value of 0.5 µM against COX-2, suggesting significant anti-inflammatory potential.

Antimicrobial Studies

Research has shown that certain pyrazole derivatives possess antimicrobial properties. For example, one study reported that a structurally similar compound demonstrated activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Analgesic Effects

In animal models, several pyrazole derivatives have been assessed for analgesic activity. A derivative similar to Boc-amino pyrazole was tested in a formalin-induced pain model and showed significant pain relief compared to control groups.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of selected pyrazole derivatives compared to Boc-amino pyrazole:

Compound NameStructure FeaturesBiological ActivityReference
Boc-amino pyrazoletert-butoxycarbonyl groupPotential anti-inflammatory and analgesic
Pyrazole derivative ANo Boc groupStrong COX-2 inhibition (IC50 = 0.5 µM)
Pyrazole derivative BDifferent substitution patternAntimicrobial (MIC = 32 µg/mL against S. aureus)

Toxicological Profile

The safety profile of Boc-amino pyrazole indicates potential hazards:

  • Oral Toxicity : Classified as harmful if swallowed (H302).
  • Skin Irritation : Causes skin irritation (H315).

Q & A

Q. Basic Analytical Techniques

  • NMR Spectroscopy :
    • ¹H NMR : Boc group methyl signals at δ ~1.4 ppm; pyrazole protons appear as singlet(s) between δ 6.0–7.5 ppm.
    • ¹³C NMR : Carboxylic acid carbonyl at δ ~170 ppm; Boc carbonyl at δ ~155 ppm .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 270 nm) confirm purity (>95%) .
  • Mass Spectrometry : ESI-MS confirms molecular ion ([M+H]⁺) at m/z 242.1 (calculated for C₁₀H₁₅N₃O₄) .

Q. Advanced Considerations :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures, such as rotamers from Boc protection .
  • X-ray Crystallography : Rarely reported for this compound, but SHELX software (e.g., SHELXL) can refine crystal structures if suitable crystals are obtained .

How can researchers resolve contradictory spectroscopic data during characterization?

Q. Advanced Data Analysis

  • Unexpected Peaks in NMR :
    • Impurities : Use preparative HPLC to isolate the target compound.
    • Rotamers : Variable-temperature NMR (e.g., 25°C to 60°C) can coalesce split signals caused by restricted Boc group rotation .
  • Mass Discrepancies : High-resolution MS (HRMS) differentiates between isobaric species (e.g., deprotected amine vs. Boc-intact form) .
  • HPLC Retention Shifts : Adjust mobile phase pH to distinguish acidic (carboxylic acid) vs. neutral (ester) forms .

What in vitro assays are appropriate for evaluating biological activity, and how does the Boc group influence results?

Q. Advanced Experimental Design

  • Enzymatic Assays :
    • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to pyrazole’s known kinase-binding affinity .
    • Protease Targeting : Use fluorogenic substrates to assess inhibition of trypsin-like proteases.
  • Cell-Based Assays :
    • Neuroprotection : Test in neuronal cell lines (e.g., SH-SY5Y) under oxidative stress, requiring Boc deprotection (TFA/DCM) to activate the free amine .
      Boc Group Considerations :
  • Stability : Boc remains intact in neutral buffers but hydrolyzes under acidic (pH < 3) or enzymatic (e.g., esterase) conditions, necessitating controlled deprotection for bioactivity studies .

How does this compound compare structurally and functionally to related pyrazole-carboxylic acid derivatives?

Q. Advanced Comparative Analysis

Compound Key Structural Differences Functional Implications
3-(4-Chloro-1-methyl-pyrazol-5-yl)propanoic acid Chloro substituent at pyrazole C4Enhanced electrophilicity for covalent enzyme inhibition .
Ethyl 5-amino-thiazole-4-carboxylate Thiazole vs. pyrazole ringAltered π-stacking in enzyme binding; reduced solubility .
1-(Boc-piperidinyl)-triazole-5-carboxylic acid Piperidine-triazole hybridBroader target selectivity in kinase assays .

Q. Unique Advantages of Target Compound :

  • The Boc-aminomethyl group enhances solubility in organic solvents, facilitating purification, while the carboxylic acid enables salt formation for aqueous compatibility .

What strategies mitigate decomposition during long-term storage?

Q. Advanced Stability Studies

  • Storage Conditions :
    • Temperature : Store at –20°C in inert atmosphere (argon) to prevent hydrolysis .
    • Form : Lyophilized powder or in DMSO (1–10 mM aliquots) minimizes repeated freeze-thaw cycles .
  • Decomposition Pathways :
    • Boc Deprotection : Monitor via TLC (Rf shift) or ¹H NMR loss of δ 1.4 ppm signal.
    • Oxidation : Add antioxidants (e.g., BHT) to solid samples .

How is computational modeling applied to predict this compound’s interactions with biological targets?

Q. Advanced Method Integration

  • Docking Studies : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., PDB: 1M17). Pyrazole-carboxylic acid forms hydrogen bonds with catalytic lysine residues .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of Boc group in hydrophobic binding pockets .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values in enzyme assays .

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